![molecular formula C20H16BrN3O5S B3529080 N~2~-(3-bromophenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B3529080.png)
N~2~-(3-bromophenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide
Overview
Description
N~2~-(3-bromophenyl)-N~1~-(3-nitrophenyl)-N~2~-(phenylsulfonyl)glycinamide is a chemical compound that belongs to the class of glycine receptor antagonists. It is commonly referred to as BrPhSG, and it has been the subject of scientific research due to its potential applications in the field of neuroscience. In
Mechanism of Action
The mechanism of action of BrPhSG involves blocking the activity of glycine receptors in the brain. Glycine receptors are ion channels that regulate the activity of neurons in the brain. When glycine binds to these receptors, they open up, allowing chloride ions to flow into the neuron, which inhibits its activity. By blocking the activity of glycine receptors, BrPhSG prevents the inhibitory effect of glycine, leading to increased neuronal activity.
Biochemical and Physiological Effects
BrPhSG has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to increase the activity of neurons in the brain, leading to increased locomotor activity and reduced anxiety-like behavior. It has also been shown to have analgesic effects, reducing pain sensitivity in animal models.
Advantages and Limitations for Lab Experiments
One advantage of using BrPhSG in lab experiments is its specificity for glycine receptors. Unlike other compounds that may affect multiple receptors in the brain, BrPhSG specifically targets glycine receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, one limitation of using BrPhSG is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for research on BrPhSG. One direction is to study its potential therapeutic applications in neurological disorders such as epilepsy, schizophrenia, and chronic pain. Another direction is to explore its mechanism of action in more detail, including its effects on specific subtypes of glycine receptors. Additionally, further research is needed to optimize the synthesis method of BrPhSG to make it more accessible for use in lab experiments.
Scientific Research Applications
BrPhSG has been the subject of scientific research due to its potential applications in the field of neuroscience. It is a glycine receptor antagonist, which means that it can block the activity of glycine receptors in the brain. Glycine receptors play a crucial role in regulating the activity of neurons in the brain, and their dysfunction has been linked to several neurological disorders, including epilepsy, schizophrenia, and chronic pain. By blocking the activity of glycine receptors, BrPhSG could potentially be used to treat these disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-3-bromoanilino]-N-(3-nitrophenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN3O5S/c21-15-6-4-8-17(12-15)23(30(28,29)19-10-2-1-3-11-19)14-20(25)22-16-7-5-9-18(13-16)24(26)27/h1-13H,14H2,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVYFYKZHFXKLBJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC(=CC=C2)[N+](=O)[O-])C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN3O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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